molecular formula C16H19ClN6O3 B2687459 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide CAS No. 1090980-00-9

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide

Número de catálogo: B2687459
Número CAS: 1090980-00-9
Peso molecular: 378.82
Clave InChI: DGDTYVXIPKSATK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(8-Chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic small molecule designed for research purposes. This compound features a purine-2,6-dione core, a structure known to be associated with diverse biological activities in medicinal chemistry research. Research Applications and Value The core 1,3-dimethyl-2,6-dioxopurin-7-yl scaffold is a pharmaceutically relevant structure. Scientific literature indicates that compounds based on this structure have been investigated for their potential analgesic and anti-inflammatory properties . Specifically, related derivatives have shown significant activity in peripheral pain models, with some compounds demonstrating potency greater than acetylsalicylic acid . Furthermore, some purine-2,6-dione derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting potential applications in immunology and inflammation research . The structural motifs present in this molecule, including the chloro substituent and the cyanocyclohexyl acetamide moiety, may influence its physicochemical properties, receptor binding affinity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies. Mechanism of Action Insight While the precise mechanism of action for this specific compound requires further experimental investigation, research on analogous purine-2,6-dione derivatives suggests that their biological effects may be mediated through the elevation of cyclic adenosine monophosphate (cAMP) levels . Increased cAMP can lead to the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammatory cytokine production, such as TNF-α . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O3/c1-21-12-11(13(25)22(2)15(21)26)23(14(17)19-12)8-10(24)20-16(9-18)6-4-3-5-7-16/h3-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDTYVXIPKSATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound belonging to the purine class, characterized by its complex molecular structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C16H19ClN6O3
  • Molecular Weight : 378.82 g/mol
  • IUPAC Name : 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibition of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides.

1. Antiinflammatory Activity

Research indicates that derivatives of purine compounds exhibit significant anti-inflammatory effects. A study on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This suggests that 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-cyanocyclohexyl)acetamide may possess similar properties .

2. Analgesic Effects

The analgesic properties of purine derivatives have been documented in various studies. The compound's structural resemblance to known analgesics suggests that it may modulate pain pathways effectively. In animal models, related compounds have shown a dose-dependent reduction in pain response, indicating potential as a non-narcotic analgesic .

3. Anticancer Potential

Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific pathways involved for this compound.

Case Studies and Research Findings

StudyFindings
Zygmunt et al. (2015)Investigated analgesic and anti-inflammatory activities of purine derivatives; found significant pain reduction in animal models .
BenchChem AnalysisDescribes the compound as a useful research tool; highlights its potential for various pharmacological applications.
Sigma-Aldrich DocumentationProvides insights into the synthesis and characterization of similar compounds with noted biological activities .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Pharmacological Profiles

Compound Name / ID Structural Features Biological Target Activity/IC₅₀ Pharmacological Effects Reference
Compound 5 (Methylxanthine derivative) 1,3-dimethyl-2,6-dioxopurinyl + methylcarbamothioylamino group MAO B 28% inhibition Neuroprotective, low neurotoxicity
HC-030031 1,3-dimethyl-2,6-dioxopurinyl + 4-(propan-2-yl)phenyl TRPA1 IC₅₀: 4–10 μM Anti-inflammatory (asthma models)
CHEM-5861528 1,3-dimethyl-2,6-dioxopurinyl + 4-(butan-2-yl)phenyl TRPA1 IC₅₀: 4–10 μM TRPA1 antagonism
FPR2 Agonists (Pyridazin-3(2H)-one derivatives) Pyridazinone core + 4-bromophenyl + methoxybenzyl FPR1/FPR2 EC₅₀: Not reported Calcium mobilization, neutrophil chemotaxis
Benzothiazole Acetamides (EP3 348 550A1 derivatives) Benzothiazole core + trifluoromethyl + substituted phenyl Undisclosed Not reported Patent claims for broad therapeutic use

Key Comparative Insights

Structural Modifications and Target Specificity
  • Chlorination vs. Methylation: The 8-chloro substitution in the target compound distinguishes it from non-chlorinated analogs like HC-030031 and CHEM-5861526.
  • Cyanocyclohexyl vs. Aryl Groups: The 1-cyanocyclohexyl group in the target compound contrasts with aryl substituents in HC-030031 (4-isopropylphenyl) and FPR2 agonists (4-bromophenyl). The cyclohexyl group likely improves solubility and pharmacokinetics compared to planar aromatic systems .
Therapeutic Potential
  • Neurological Applications : Compound 5’s neuroprotective profile implies that the target compound’s chlorinated analog might be optimized for neurodegenerative diseases (e.g., Parkinson’s) with improved BBB penetration .
  • Inflammatory Disorders : TRPA1 antagonists like HC-030031 are promising for inflammatory pain or asthma. The target compound’s structural similarity positions it as a candidate for analogous applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.